4-methylpent-4-en-1-amine
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Overview
Description
4-methylpent-4-en-1-amine is an organic compound with the molecular formula C6H13N. It is a derivative of pentenylamine, characterized by the presence of a methyl group at the fourth carbon of the pentenyl chain. This compound is a colorless liquid with a pungent odor and is soluble in water and various organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-methylpent-4-en-1-amine can be synthesized through several methods. One common approach involves the hydrogenation of this compound hydrochloride. This reaction typically occurs under high pressure and at room temperature, using a suitable reducing agent as a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of this compound hydrochloride. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methylpent-4-en-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
4-methylpent-4-en-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-methylpent-4-en-1-amine involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This compound can also form hydrogen bonds with other molecules, influencing their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
4-penten-1-amine: Similar structure but lacks the methyl group at the fourth carbon.
N-methylpent-4-en-1-amine: Contains an additional methyl group on the nitrogen atom.
Pent-4-en-1-amine: Similar structure but without the methyl group.
Uniqueness
4-methylpent-4-en-1-amine is unique due to the presence of the methyl group at the fourth carbon, which influences its chemical reactivity and physical properties. This structural feature makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
CAS No. |
134856-60-3 |
---|---|
Molecular Formula |
C6H13N |
Molecular Weight |
99.2 |
Purity |
95 |
Origin of Product |
United States |
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